4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide includes a fluoro-substituted benzene ring, a methoxy group, and a sulfonamide moiety. The exact arrangement of atoms can be visualized using X-ray crystallography data .
Chemical Reactions Analysis
Research efforts have led to the discovery of reversible and irreversible ketone-based inhibitors of SARS-CoV-1 3CLpro. Compound 4 (PF-00835231) has been identified as a potent inhibitor of CoV-2 3CLpro with suitable pharmaceutical properties for further development as an intravenous treatment for COVID-19 .
Scientific Research Applications
Cyclooxygenase Inhibition
One area of application is in the development of cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into benzenesulfonamide derivatives has been shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Anticancer Activity
Compounds with benzenesulfonamide moieties have demonstrated interesting cytotoxic activities, which are crucial for anti-tumor activity studies. Specifically, derivatives with fluorine, hydroxy, methoxy, or trimethoxy moieties have shown potential as carbonic anhydrase (CA) inhibitors, indicating their relevance in cancer treatment strategies (Gul et al., 2016).
Molecular Structure Studies
Studies on the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide have shed light on their supramolecular architecture, which is controlled by intermolecular interactions. This knowledge is fundamental for the design of new materials and drugs (Rodrigues et al., 2015).
Properties
IUPAC Name |
4-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-24-16-9-6-13(11-15(16)20-10-2-3-17(20)21)19-25(22,23)14-7-4-12(18)5-8-14/h4-9,11,19H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDIXPBTLTUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.